4'-Methyl-3-pyrrolidinopropiophenone is a stimulant drug and a substituted cathinone, structurally related to alpha-pyrrolidinopropiophenone. Its chemical formula is and it has been identified with the CAS number 1313393-58-6. This compound has gained attention as a designer drug, often found in grey-market products such as "bath salts" and is associated with stimulant effects similar to those of other known psychoactive substances.
4'-Methyl-3-pyrrolidinopropiophenone is synthesized through chemical methods and has been reported in various studies and articles focusing on its synthesis, effects, and applications in scientific research. It has been noted for its presence in illicit drug markets, particularly in Europe, since the mid-2000s .
This compound falls under the category of synthetic cathinones, which are chemically derived from cathinone, a natural stimulant found in the khat plant. The structural modification of cathinone by adding a pyrrolidine ring and a methyl group results in its classification as a substituted cathinone .
The synthesis of 4'-Methyl-3-pyrrolidinopropiophenone typically involves the reaction between 4-methylpropiophenone and pyrrolidine. Common reagents include bases like sodium hydride or potassium carbonate, which facilitate the reaction under controlled conditions.
4'-Methyl-3-pyrrolidinopropiophenone can undergo several types of chemical reactions:
The specific reaction conditions often involve controlled temperatures and solvents to facilitate desired outcomes, with major products depending on the reaction type chosen .
The mechanism of action for 4'-Methyl-3-pyrrolidinopropiophenone involves its interaction with neurotransmitter systems, particularly those related to dopamine and norepinephrine reuptake inhibition. This results in increased levels of these neurotransmitters in synaptic clefts, leading to stimulant effects such as heightened alertness and euphoria .
Research indicates that this compound shares metabolic pathways with other stimulants like alpha-pyrrolidinopropiophenone, predominantly involving cytochrome P450 enzymes which play a crucial role in its metabolism .
Relevant data on physical properties indicate that it has a melting point around 100°C, although specific values may vary based on purity and synthesis methods .
4'-Methyl-3-pyrrolidinopropiophenone has several applications in scientific research:
4'-Methyl-α-pyrrolidinopropiophenone (commonly abbreviated as 4-MePPP, MPPP, or MαPPP) first emerged as a significant player in European designer drug markets during the late 1990s and early 2000s, particularly in Germany [1] [4]. Scientific literature indicates it was among a wave of pyrrolidinophenone derivatives deliberately engineered to mimic the psychoactive effects of controlled stimulants like cocaine and amphetamines while circumventing existing drug legislation [1] [4]. These substances were typically encountered as powders or tablets sold as "legal highs" or imitation ecstasy (methylenedioxymethamphetamine), capitalizing on the lag between their appearance on the market and regulatory control [1] [6].
While never achieving the widespread notoriety or global prevalence of structurally similar compounds like methylenedioxypyrovalerone (MDPV) or mephedrone, 4-MePPP maintained a persistent presence. Its detection in drug seizures and forensic analyses continued into the 2010s, often as a constituent of heterogeneous "bath salt" blends marketed under names like "NRG-3" [4] [7]. The compound's detection frequency increased notably following the scheduling of more prevalent cathinones like MDPV and mephedrone, suggesting its role as a replacement substance within the illicit synthetic drug trade [10]. This pattern underscored a deliberate strategy by manufacturers to exploit structural modifications for legal evasion. By 2019, the sustained trafficking and abuse of 4-MePPP prompted the United States Drug Enforcement Administration to enact temporary Schedule I classification under the Controlled Substances Act, explicitly citing its role as an imminent public health hazard alongside other synthetic cathinones [9].
Table 1: Historical Timeline of 4-MePPP in Illicit Markets
Time Period | Region | Primary Form/Marketing | Regulatory Response |
---|---|---|---|
Late 1990s - Early 2000s | Germany (primary emergence) | Powders, Tablets (sold as "legal highs"/imitation MDMA) | Initially unregulated |
Mid 2000s - Early 2010s | Europe, sporadically elsewhere | Ingredient in "bath salt" blends (e.g., "NRG-3"), powders | Increasing national controls (e.g., Germany Anlage I, UK Class B) |
Post-2011 (After MDPV/Mephedrone bans) | Global (primarily US, Europe) | Replacement cathinone in blends, pure powders | US temporary Schedule I (2019), inclusion in international controls |
4'-Methyl-α-pyrrolidinopropiophenone belongs to the broad chemical class of synthetic cathinones, defined as β-keto analogs of phenethylamines [2] [8]. Its systematic IUPAC name is (RS)-1-(4-methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one, reflecting its core structural features: a propiophenone backbone (phenyl ring attached to a three-carbon chain terminating in a ketone group), a methyl substitution at the para (4') position of the aromatic ring, and a pyrrolidine ring attached to the alpha carbon adjacent to the ketone [4] [7] [10]. This structure confers specific physicochemical properties, including a molecular formula of C₁₄H₁₉NO and a molecular weight of 217.31 g/mol [4] [7].
4-MePPP is specifically categorized within the pyrrolidinophenone subgroup of synthetic cathinones. This subgroup is characterized by the presence of a pyrrolidine ring nitrogen substituent, significantly impacting pharmacology by increasing lipophilicity and potency compared to simpler cathinones like methcathinone which possess primary or secondary amine groups [2] [5] [10]. Its structure makes it the para-methyl analog of α-pyrrolidinopropiophenone (α-PPP) and a structural congener of pyrovalerone (4'-methyl-α-pyrrolidinovalerophenone), differing from the latter only in the length of the alkyl chain separating the ketone from the pyrrolidine nitrogen (propyl vs. pentyl) [1] [4] [5]. The metabolic fate of 4-MePPP involves cytochrome P450 enzymes (notably CYP2D6, CYP2C19, CYP1A2), leading to phase I metabolites like demethylenated intermediates and lactam formation, followed by glucuronidation for renal excretion [3] [4]. This metabolic pathway shares similarities with related pyrrolidinophenones like methylenedioxypyrovalerone and methylenedioxy-α-pyrrolidinopropiophenone [4] [6].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: